![molecular formula C9H11BFNO3 B1387944 (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid CAS No. 874289-46-0](/img/structure/B1387944.png)
(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid
Overview
Description
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrogens (B(OH)2). They are known for their versatility and individuality in synthetic chemistry . They are used in a variety of chemical reactions and are increasingly being seen in approved drugs .
Molecular Structure Analysis
Boronic acids typically consist of a boron atom bonded to an oxygen atom and two hydrogens (B(OH)2). The boronic acid moiety has become a very important functional group in synthetic chemistry .Chemical Reactions Analysis
Boronic acids are involved in a variety of chemical reactions. They are used in Suzuki-Miyaura couplings, Petasis reactions, C-N and C-O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation .Physical And Chemical Properties Analysis
Boronic acids are generally low-molecular weight compounds . Their introduction into high-molecular weight compounds can be synthetically demanding due to their tedious introduction, modest functional group compatibility, regioselectivity issues, and difficulty to parallelize .Scientific Research Applications
Sensing Applications
Boronic acids are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in various sensing applications, which can be homogeneous assays or heterogeneous detection at the interface of the sensing material or within the bulk sample .
Biological Labelling
The interaction of boronic acids with diols is also exploited in biological labelling. This application is crucial for tracking and observing biological processes, as well as for the manipulation and modification of proteins .
Therapeutics Development
Boronic acids’ unique properties make them suitable for the development of therapeutics. They are used in the design of molecules that can interfere with biological pathways, inhibit enzymes, and serve as cell delivery systems .
Separation Technologies
In separation technologies, boronic acids can be utilized for the electrophoresis of glycated molecules. Their ability to form complexes with sugars makes them valuable for separating and purifying biomolecules .
Glucose Monitoring
Non-enzymatic sensors using boronic acid derivatives offer a reversible and covalent binding mechanism for glucose recognition. This enables continuous glucose monitoring and responsive insulin release, which is particularly beneficial for diabetes management .
Analytical Methods
Boronic acids are used as building materials for microparticles in analytical methods. These microparticles can be employed in various assays and detection systems, contributing to the advancement of analytical chemistry .
Polymer Chemistry
In polymer chemistry, boronic acids are incorporated into polymers for the controlled release of insulin. This application is a significant step towards creating smart materials that respond to physiological conditions .
Carbohydrate Chemistry
Boronic acids play a crucial role in carbohydrate chemistry and glycobiology. They are involved in the analysis, separation, protection, and activation of carbohydrates, which is essential for understanding and manipulating these vital biomolecules .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[5-(dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c1-12(2)9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTHFQUQSOEPDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660247 | |
Record name | [5-(Dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
874289-46-0 | |
Record name | B-[5-[(Dimethylamino)carbonyl]-2-fluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874289-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(Dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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